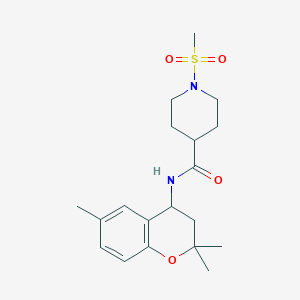![molecular formula C21H26ClN3O3S B4459088 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE](/img/structure/B4459088.png)
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE
Overview
Description
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a chlorobenzamide moiety, and a methanesulfonamido group
Preparation Methods
The synthesis of 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzamide Moiety: This step involves the chlorination of a benzamide precursor, followed by coupling with the pyrrolidine ring.
Addition of the Methanesulfonamido Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
2-Chloro-5-(methylsulfanyl)benzamide: Known for its use in various chemical reactions.
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-5-[methyl(methylsulfonyl)amino]-N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-15(16-6-8-17(9-7-16)25-12-4-5-13-25)23-21(26)19-14-18(10-11-20(19)22)24(2)29(3,27)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSALGGWTHIVJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)NC(=O)C3=C(C=CC(=C3)N(C)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4459005.png)
![4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4459036.png)
![4-(2-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanethioyl)morpholine](/img/structure/B4459037.png)

![N-[2-METHOXY-5-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B4459046.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4459051.png)
![N-(2-methoxyphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459053.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B4459054.png)
![3-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4459056.png)
![1-[3-(3-CHLOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE](/img/structure/B4459061.png)
![1-(ethylsulfonyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}-3-piperidinecarboxamide](/img/structure/B4459071.png)

![3-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4459083.png)

